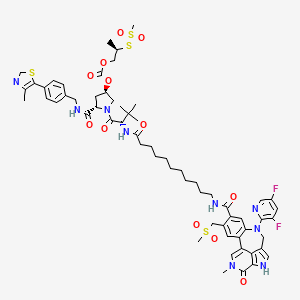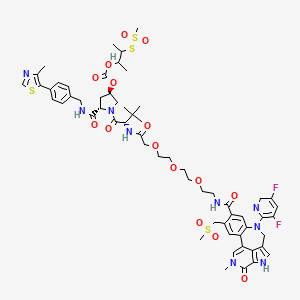
PROTAC BRD4 Degrader-10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PROTAC BRD4 Degrader-10 is a compound designed to target and degrade the bromodomain-containing protein 4 (BRD4). This compound belongs to the class of Proteolysis-Targeting Chimeras (PROTACs), which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC BRD4 Degrader-10 typically involves the following steps:
Ligand Synthesis: The synthesis begins with the preparation of a ligand that specifically binds to BRD4. This ligand is often derived from known BET inhibitors such as JQ1.
Linker Attachment: A linker molecule is then attached to the BRD4 ligand. The linker is designed to provide the appropriate spatial orientation and flexibility for the PROTAC molecule.
E3 Ligase Ligand Synthesis: The other end of the linker is attached to a ligand that binds to an E3 ubiquitin ligase, such as cereblon or von Hippel-Lindau (VHL) protein.
Final Assembly: The final PROTAC molecule is assembled by coupling the BRD4 ligand-linker conjugate with the E3 ligase ligand.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Processing: Large quantities of starting materials are processed in batches to produce the final product.
Purification: The crude product is purified using techniques such as column chromatography and recrystallization.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.
化学反応の分析
Types of Reactions: PROTAC BRD4 Degrader-10 undergoes several types of chemical reactions, including:
Ubiquitination: The primary reaction is the ubiquitination of BRD4, which is facilitated by the recruitment of an E3 ubiquitin ligase.
Proteasomal Degradation: Following ubiquitination, BRD4 is recognized and degraded by the proteasome.
Common Reagents and Conditions:
Ubiquitination Reagents: E3 ubiquitin ligase, ubiquitin, ATP.
Proteasomal Degradation Conditions: Cellular environment with active proteasome machinery.
Major Products:
Degraded BRD4 Fragments: The major products are the peptide fragments resulting from the proteasomal degradation of BRD4.
科学的研究の応用
PROTAC BRD4 Degrader-10 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of BRD4 in cancer progression and to develop targeted therapies for cancers such as leukemia and breast cancer.
Drug Discovery: It serves as a tool for validating BRD4 as a therapeutic target and for developing new PROTAC-based drugs.
Biomolecular Condensates: It is used to study the dynamics of biomolecular condensates and their role in cellular processes.
作用機序
PROTAC BRD4 Degrader-10 exerts its effects through the following mechanism:
Binding to BRD4: The BRD4 ligand component of the PROTAC binds to the bromodomains of BRD4.
Recruitment of E3 Ligase: The E3 ligase ligand component recruits an E3 ubiquitin ligase to the BRD4-PROTAC complex.
Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin molecules to BRD4, tagging it for degradation.
Proteasomal Degradation: The ubiquitinated BRD4 is recognized and degraded by the proteasome, leading to a reduction in BRD4 levels.
類似化合物との比較
PROTAC BRD4 Degrader-10 can be compared with other similar compounds, such as:
Uniqueness: this compound is unique in its specific design and optimization for targeting BRD4 with high potency and selectivity. Its ability to induce efficient degradation of BRD4 makes it a valuable tool for research and therapeutic applications .
特性
分子式 |
C59H71F2N9O15S4 |
|---|---|
分子量 |
1312.5 g/mol |
IUPAC名 |
[(3R,5S)-1-[(2S)-2-[[2-[2-[2-[2-[[8-(3,5-difluoropyridin-2-yl)-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carbonyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-5-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-3-yl] 3-methylsulfonylsulfanylbutan-2-yl carbonate |
InChI |
InChI=1S/C59H71F2N9O15S4/c1-33-51(86-32-66-33)37-12-10-36(11-13-37)24-65-55(73)47-22-41(85-58(76)84-34(2)35(3)87-89(9,79)80)28-70(47)57(75)52(59(4,5)6)67-48(71)30-83-19-18-82-17-16-81-15-14-62-54(72)42-23-46-43(20-38(42)31-88(8,77)78)44-29-68(7)56(74)50-49(44)39(25-63-50)27-69(46)53-45(61)21-40(60)26-64-53/h10-13,20-21,23,25-26,29,32,34-35,41,47,52,63H,14-19,22,24,27-28,30-31H2,1-9H3,(H,62,72)(H,65,73)(H,67,71)/t34?,35?,41-,47+,52-/m1/s1 |
InChIキー |
FUFQNGIGEJGHCG-YDIRMPGESA-N |
異性体SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)OC(=O)OC(C)C(C)SS(=O)(=O)C |
正規SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)OC(=O)OC(C)C(C)SS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;methane](/img/structure/B10855292.png)
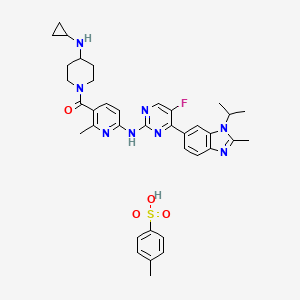
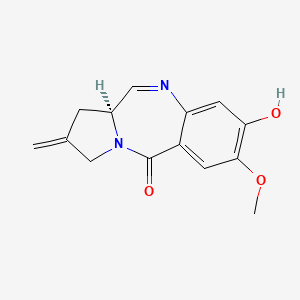
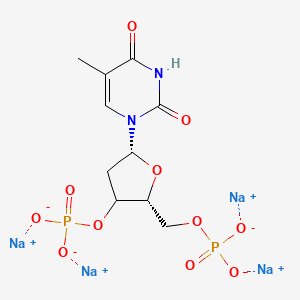
![(2S)-1-[5-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-ylsulfonyl)-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-2-yl]-2-hydroxy-2-(2-methyl-1,3-benzoxazol-4-yl)ethanone](/img/structure/B10855309.png)
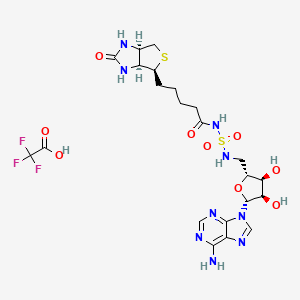
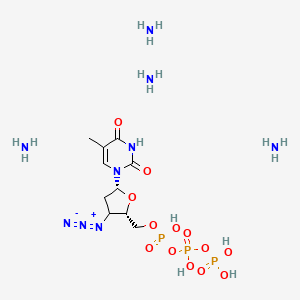


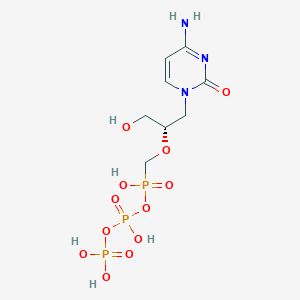

![5-(3-(4-(2,3-Dichlorophenyl)piperazin-1-yl)propoxy)benzo[d]thiazole](/img/structure/B10855355.png)
